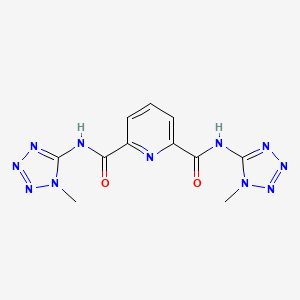
N~2~,N~6~-Bis(1-methyl-1H-tetrazol-5-yl)pyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~6~-Bis(1-methyl-1H-tetrazol-5-yl)pyridine-2,6-dicarboxamide is a complex organic compound that features a pyridine ring substituted with two carboxamide groups and two tetrazole rings
Vorbereitungsmethoden
The synthesis of N2,N~6~-Bis(1-methyl-1H-tetrazol-5-yl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 1-methyl-1H-tetrazole-5-amine. The reaction conditions often include the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
N~2~,N~6~-Bis(1-methyl-1H-tetrazol-5-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole rings can be oxidized under specific conditions, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, particularly under hydrogenation conditions.
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, where the tetrazole nitrogen atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~2~,N~6~-Bis(1-methyl-1H-tetrazol-5-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
Coordination Chemistry: It acts as a ligand to form complexes with various metal ions, which are studied for their structural and catalytic properties.
Materials Science: The compound is explored for its potential in creating new materials with unique electronic and magnetic properties.
Biological Studies: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism by which N2,N~6~-Bis(1-methyl-1H-tetrazol-5-yl)pyridine-2,6-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine and tetrazole rings provide multiple coordination sites, allowing the formation of stable metal-ligand complexes. These complexes can interact with various molecular targets and pathways, depending on the metal ion and the specific application .
Vergleich Mit ähnlichen Verbindungen
N~2~,N~6~-Bis(1-methyl-1H-tetrazol-5-yl)pyridine-2,6-dicarboxamide is unique due to its combination of pyridine, carboxamide, and tetrazole functionalities. Similar compounds include:
2,6-Bis(1-methyl-1H-tetrazol-5-ylsulfanylmethyl)pyridine: This compound features similar tetrazole rings but with sulfanylmethyl substituents instead of carboxamide groups.
2-(1H-Tetrazol-5-yl)pyridine: This compound has a single tetrazole ring attached to the pyridine ring.
These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
183618-15-7 |
|---|---|
Molekularformel |
C11H11N11O2 |
Molekulargewicht |
329.28 g/mol |
IUPAC-Name |
2-N,6-N-bis(1-methyltetrazol-5-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C11H11N11O2/c1-21-10(15-17-19-21)13-8(23)6-4-3-5-7(12-6)9(24)14-11-16-18-20-22(11)2/h3-5H,1-2H3,(H,13,15,19,23)(H,14,16,20,24) |
InChI-Schlüssel |
ZWUYXGBLVCPYJI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=NN=NN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


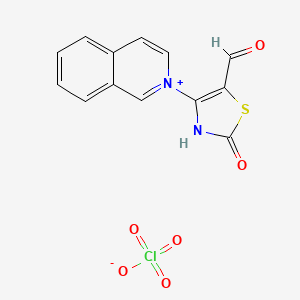
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
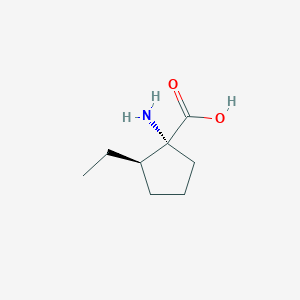
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)

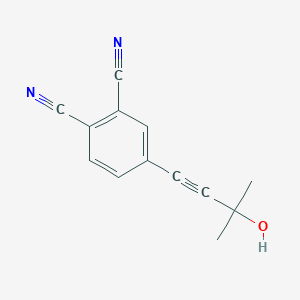
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
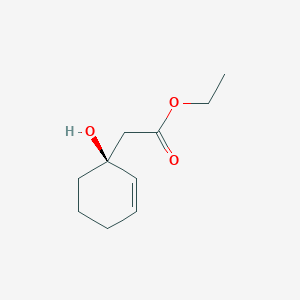
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12571036.png)

![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)

